molecular formula C14H12BrNO2 B13033533 Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate

Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate

Cat. No.: B13033533
M. Wt: 306.15 g/mol
InChI Key: MLZVHKXPICWIBX-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate is a heteroaromatic ester featuring a benzoate core substituted with a methyl group at the 3-position and a 5-bromopyridin-2-yl moiety at the 4-position. The bromine atom on the pyridine ring enhances its utility in cross-coupling reactions, while the methyl groups influence steric and electronic properties. Its structural complexity makes it a candidate for applications in medicinal chemistry, materials science, and synthetic intermediates .

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate

InChI

InChI=1S/C14H12BrNO2/c1-9-7-10(14(17)18-2)3-5-12(9)13-6-4-11(15)8-16-13/h3-8H,1-2H3

InChI Key

MLZVHKXPICWIBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s benzoate moiety is structurally analogous to methyl 3-methylbenzoate (M3MB), which lacks the pyridyl group. M3MB’s meta-methyl substitution primarily induces steric effects, whereas the 4-(5-bromopyridin-2-yl) group in the target compound introduces strong electron-withdrawing effects via the bromine and pyridine’s nitrogen heteroatom.

Brominated Pyridine Derivatives

Compared to other bromopyridine-containing compounds, such as 4-((5-bromopyridin-2-yl)amino)-1-methylpyrrole-3-carbonitrile (), the target compound exhibits distinct reactivity. In contrast, amino-substituted bromopyridines (e.g., ) prioritize hydrogen-bonding interactions, affecting solubility and binding affinity .

Structural and Crystallographic Insights

Crystallographic validation tools like SHELXL () are critical for confirming the molecular geometry of such compounds. The bromine atom’s high electron density allows precise determination of its position via X-ray diffraction. Comparative studies with non-brominated analogs (e.g., methyl 4-pyridin-2-yl-3-methylbenzoate) would reveal how bromine affects crystal packing and intermolecular interactions .

Data Tables

Table 1: Substituent Effects in Benzoate and Pyridine Derivatives

Compound Benzoate Substituents Pyridine Substituents Key Reactivity
Methyl 3-methylbenzoate (M3MB) 3-methyl None Electrophilic substitution
Target Compound 3-methyl, 4-(5-bromopyrid-2-yl) 5-bromo Suzuki coupling
4a () None 5-bromo, 2-amino Nucleophilic addition

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